molecular formula C11H7ClN2O3S B13876785 2-{[(5-Chloro-2-thienyl)carbonyl]amino}nicotinic acid

2-{[(5-Chloro-2-thienyl)carbonyl]amino}nicotinic acid

Katalognummer: B13876785
Molekulargewicht: 282.70 g/mol
InChI-Schlüssel: UNZIPXLEJHELJN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[(5-Chloro-2-thienyl)carbonyl]amino}nicotinic acid is an organic compound that features a nicotinic acid moiety linked to a 5-chloro-2-thienyl group through a carbonyl-amino linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(5-Chloro-2-thienyl)carbonyl]amino}nicotinic acid typically involves the following steps:

    Formation of the 5-chloro-2-thienylcarbonyl chloride: This can be achieved by reacting 5-chloro-2-thiophenecarboxylic acid with thionyl chloride (SOCl₂) under reflux conditions.

    Coupling with nicotinic acid: The resulting 5-chloro-2-thienylcarbonyl chloride is then reacted with nicotinic acid in the presence of a base such as triethylamine (TEA) to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-{[(5-Chloro-2-thienyl)carbonyl]amino}nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

2-{[(5-Chloro-2-thienyl)carbonyl]amino}nicotinic acid has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules.

    Biology: It may serve as a ligand in the study of enzyme interactions or receptor binding.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 2-{[(5-Chloro-2-thienyl)carbonyl]amino}nicotinic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-{[(5-Chloro-2-thienyl)carbonyl]amino}benzoic acid
  • 2-{[(5-Chloro-2-thienyl)carbonyl]amino}pyridine

Uniqueness

2-{[(5-Chloro-2-thienyl)carbonyl]amino}nicotinic acid is unique due to the presence of both a nicotinic acid moiety and a 5-chloro-2-thienyl group. This combination imparts specific chemical and biological properties that may not be present in similar compounds.

Eigenschaften

Molekularformel

C11H7ClN2O3S

Molekulargewicht

282.70 g/mol

IUPAC-Name

2-[(5-chlorothiophene-2-carbonyl)amino]pyridine-3-carboxylic acid

InChI

InChI=1S/C11H7ClN2O3S/c12-8-4-3-7(18-8)10(15)14-9-6(11(16)17)2-1-5-13-9/h1-5H,(H,16,17)(H,13,14,15)

InChI-Schlüssel

UNZIPXLEJHELJN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(N=C1)NC(=O)C2=CC=C(S2)Cl)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.